Product packaging for Barium monoxide(Cat. No.:)

Barium monoxide

Cat. No.: B8528367
M. Wt: 153.33 g/mol
InChI Key: CSSYLTMKCUORDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Barium Monoxide (BaO), also known as baria, is a white to yellow hygroscopic, non-flammable solid with the chemical formula BaO and a molar mass of 153.326 g/mol . It is characterized by its cubic crystal structure, high density of 5.72 g/cm³, and an exceptionally high melting point of 1,923 °C . This compound is soluble in ethanol and dilute mineral acids but reacts with water to form barium hydroxide . In research and industrial applications, this compound serves as a versatile compound. It is historically significant for its role in the Brin process for oxygen production, which leverages its reversible reaction with oxygen to form barium peroxide (BaO₂) . It is also used as a coating for hot cathodes, such as those found in cathode-ray tubes . Within materials science, Barium Oxide is valuable for its ability to modify the properties of glass, having replaced lead(II) oxide in the production of optical crown glass because it raises the refractive index without significantly altering the dispersive power . Furthermore, it acts as an effective catalyst for ethoxylation reactions, specifically between ethylene oxide and alcohols, typically at temperatures ranging from 150 to 200 °C . This compound is prepared on an industrial scale by heating barium carbonate (BaCO₃) with coke or through the thermal decomposition of barium nitrate . Safety and Handling: Barium Oxide is a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It is also harmful to aquatic organisms. Appropriate personal protective equipment (PPE) and safety protocols must be followed. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaO B8528367 Barium monoxide

Properties

Molecular Formula

BaO

Molecular Weight

153.33 g/mol

IUPAC Name

barium(2+);oxygen(2-)

InChI

InChI=1S/Ba.O/q+2;-2

InChI Key

CSSYLTMKCUORDA-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Ba+2]

Origin of Product

United States

Doping and Modification:a Common Strategy to Enhance the Photocatalytic Efficiency of Bao is Doping with Other Elements. Doping Can Alter the Electronic Band Structure, Typically Narrowing the Bandgap, Which Allows the Catalyst to Absorb a Broader Range of Light, Including the Visible Spectrum. for Example, Doping Bao Nanoparticles with Neodymium Nd Has Been Shown to Decrease the Bandgap from 3.7 Ev to 3.4 Ev.d Nb.inforesearchgate.netthis Modification Resulted in a Significant Increase in the Degradation of Malachite Green Dye from 86.6% for Undoped Bao to 96.4% for Nd Doped Bao Under the Same Conditions.d Nb.inforesearchgate.netsimilarly, Doping Barium Peroxide Bao₂ with Zinc Zn Created Highly Efficient Photocatalysts for Rhodamine B Degradation Under Both Uv and Sunlight.rsc.orgrsc.org

Table 1: Effect of Neodymium Doping on Barium Monoxide Properties

Overview of Current Research Trajectories and Academic Relevance

Single Crystal Growth Techniques

The fabrication of large, high-purity single crystals of this compound is essential for fundamental property characterization and for use as substrates or in specialized optical components. The primary challenge in growing BaO from its melt is its extremely high melting point of 1,923 °C, which necessitates specialized equipment and controlled environments.

Vapor Phase Transport and Deposition Methods

Vapor phase transport is a versatile technique for growing high-quality crystals by transporting a nonvolatile solid via a reversible gas-phase chemical reaction. iastate.edumpg.de In this process, the source material at one temperature zone reacts with a gaseous transport agent to form a volatile species. taylorandfrancis.com This gaseous compound then diffuses along a temperature gradient to a deposition zone, where the reverse reaction occurs, leading to the deposition of the material as a single crystal. mpg.detaylorandfrancis.com

For this compound, this can be achieved through Chemical Vapor Transport (CVT). The essential reaction involves moving the nonvolatile BaO using a transport agent, such as a halogen, at temperatures lower than those required for direct volatilization. iastate.edu The process is conducted in a sealed ampoule, typically made of quartz, placed within a two-zone furnace to establish the necessary temperature gradient. mpg.de

An alternative approach is Chemical Vapor Deposition (CVD), which has been explored for depositing thin films of barium-containing oxides. rsc.org This method relies on volatile precursors, such as barium β-diketonates like Ba(thd)₂, which are transported in the vapor phase by a carrier gas into a reaction chamber. rsc.org The precursor then decomposes on a heated substrate to form a BaO film. The control over precursor volatility and decomposition is a key challenge, often requiring high source temperatures to achieve adequate transport rates. rsc.org

High-Temperature Solution Growth and Melt Crystallization

High-temperature solution growth, commonly known as the flux method, allows for the crystallization of materials at temperatures significantly below their melting point. ias.ac.inmdpi.com In this technique, a solvent, or "flux," is used to dissolve the this compound powder. The flux is chosen for its ability to dissolve BaO and its low volatility at the growth temperature. By slowly cooling the saturated solution, the solubility of BaO decreases, leading to the nucleation and growth of single crystals. google.com This method is advantageous for high-melting-point materials like BaO as it reduces the technical demands associated with melt growth. mdpi.com For other barium-containing oxides, fluxes based on excess barium oxide and other compounds have been successfully used. ias.ac.in

Melt crystallization involves heating the polycrystalline BaO material above its melting point (1,923 °C) and then slowly cooling it to induce solidification into a single crystal. wikipedia.org Techniques such as the Czochralski or Bridgman-Stockbarger methods are commonly employed for melt growth. wikipedia.orgwikipedia.orgbritannica.com The Czochralski process involves dipping a seed crystal into the molten BaO and slowly pulling it upwards while rotating, forming a large cylindrical ingot or boule. wikipedia.orgbritannica.comlintoncrystal.com The primary difficulties for BaO are its high melting temperature, which requires crucibles made of highly refractory materials like tungsten or iridium, and its chemical reactivity in the molten state.

Directed Solidification Approaches for this compound Crystals

Directed solidification is a category of crystal growth from the melt where the liquid-solid interface is moved in a controlled manner, dictating the direction of crystal formation. The Bridgman-Stockbarger method is a prominent example of this approach. wikipedia.org

In the vertical Bridgman-Stockbarger technique, polycrystalline this compound is placed in a crucible, often with a seed crystal at the bottom, and heated above its melting point. wikipedia.org The crucible is then slowly lowered through a sharp temperature gradient. researchgate.net Solidification begins at the cooler end on the seed crystal, and the crystal grows progressively along the length of the container as it moves into the colder zone. wikipedia.org This method is effective for producing large single crystals and can be adapted for materials with high melting points. researchgate.net The process can also be carried out in a horizontal orientation, which can help in reducing stresses on the growing crystal. wikipedia.org

Nanostructure Synthesis Routes for this compound

The synthesis of nanostructured this compound has gained significant attention due to the unique properties that emerge at the nanoscale, which differ from bulk materials. makhillpublications.cochemistryjournal.net Various wet-chemical methods have been developed to produce BaO nanoparticles with controlled size and morphology. atlantis-press.comatlantis-press.com

Co-precipitation Methods for this compound Nanoparticles

Co-precipitation is a widely used, simple, and cost-effective method for the large-scale synthesis of this compound nanoparticles. atlantis-press.comresearchgate.netresearchgate.net This technique involves dissolving a soluble barium salt precursor in a solvent and then adding a precipitating agent to induce the formation of an insoluble barium compound. atlantis-press.comkashanu.ac.ir This intermediate precipitate is then isolated, washed, and calcined at elevated temperatures to yield BaO nanoparticles. researchgate.net

A typical procedure involves dissolving a precursor such as barium nitrate (B79036) (Ba(NO₃)₂) in deionized water. atlantis-press.comresearchgate.net A precipitating agent, for example, sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), is then added dropwise to the solution under vigorous stirring, leading to the formation of a white precipitate of a barium precursor like barium carbonate. makhillpublications.coatlantis-press.com The precipitate is subsequently filtered, washed to remove impurities, and dried. Finally, the precursor is calcined in air at a temperature range of 400–500 °C, causing it to decompose into highly crystalline BaO nanoparticles. researchgate.net Studies have reported the successful synthesis of flower-shaped nanoparticles with crystallite sizes between 15 and 16 nm using this method. atlantis-press.comresearchgate.net

PrecursorPrecipitating AgentSolventFinal Nanoparticle SizeReference
Barium Nitrate (Ba(NO₃)₂)Sodium Bicarbonate (NaHCO₃)Deionized Water~16 nm atlantis-press.com
Barium Chloride (BaCl₂)Potassium Hydroxide (KOH)Deionized WaterNot Specified kashanu.ac.ir
Barium Nitrate (Ba(NO₃)₂)Sodium Hydroxide (NaOH)Deionized Water66.23 nm makhillpublications.co

Sonochemical Synthesis Protocols for Nanostructured this compound

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions and form nanostructured materials. researchgate.net The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with transient high temperatures and pressures, leading to the formation of nanoparticles. researchgate.net This method is recognized as a route for producing BaO nanoparticles. makhillpublications.cochemistryjournal.netatlantis-press.com

In a sonochemical protocol for BaO, an ultrasonic-assisted chemical precipitation method can be employed. researchgate.net A barium precursor, such as barium chloride, is dissolved in a solvent like deionized water. researchgate.net The solution is then subjected to high-intensity ultrasonic irradiation. The extreme conditions generated by acoustic cavitation facilitate the rapid decomposition of the precursor and the nucleation of BaO nanoparticles. This method has been shown to produce BaO nanoparticles with a tetragonal phase and an average crystallite size of approximately 19.6 nm. researchgate.net The use of ultrasound can lead to smaller and more uniform particles compared to conventional precipitation methods.

Thin Film Deposition Technologies for this compound

The fabrication of high-quality this compound (BaO) thin films is crucial for their integration into various advanced electronic and optical devices. The performance of these films is intrinsically linked to the deposition technique employed, which governs their structural, morphological, and electronic properties. This section explores several advanced synthesis and fabrication methodologies for BaO thin films, including Atomic Layer Deposition (ALD), Physical Vapor Deposition (PVD), and Chemical Spray Pyrolysis (CSP).

Atomic Layer Deposition (ALD) of this compound Thin Films

Atomic Layer Deposition (ALD) is a vapor-phase technique renowned for its ability to deposit ultrathin, conformal, and highly uniform films with atomic-level precision. This is achieved through sequential, self-limiting surface reactions. The development of ALD processes for BaO has been a significant area of research, focusing on the synthesis of suitable precursors and understanding the growth mechanisms.

The advancement of BaO ALD has been historically challenged by the lack of ideal barium precursors, which should exhibit high volatility, thermal stability, and appropriate reactivity. Traditional precursors often suffered from low volatility and poor thermal stability, hindering the deposition of high-quality films.

In a notable advancement, a novel pyrrole-based barium precursor, denoted as py-Ba, has been developed that enables the first truly self-limiting thermal ALD of BaO. jocpr.comresearchgate.net This precursor, when used with water (H₂O) as the co-reactant, allows for deposition at significantly lower temperatures than previously reported for barium-containing films. jocpr.comresearchgate.net The use of such advanced precursors is critical for overcoming the limitations of earlier chemistries and expanding the potential applications of ALD-grown BaO.

Recent research has also explored heteroleptic barium complexes utilizing aminoalkoxide and β-diketone ligands. osti.gov These complexes have demonstrated high volatility and can be sublimed at 160 °C under reduced pressure, marking them as promising candidates for ALD and chemical vapor deposition (CVD) of barium-containing thin films. osti.gov The design of such precursors with saturated metal centers aims to improve both volatility and thermal stability, which are crucial for a successful ALD process. osti.gov

Theoretical approaches, such as employing density functional theory, are also being used to simulate and screen potential Sr and Ba precursors to predict their reactivity and suitability for ALD. researchgate.net This computational screening method helps in identifying promising candidates for experimental validation, accelerating the development of new and improved precursor chemistries. researchgate.net

The hallmark of ALD is its self-limiting growth mechanism, where the surface reactions terminate once all available reactive sites are consumed. researchgate.net This ensures that each ALD cycle deposits a consistent amount of material, leading to precise thickness control.

For the py-Ba precursor, a self-limiting growth behavior has been demonstrated, with a constant growth per cycle (GPC) of 0.45 Å. jocpr.comresearchgate.net This self-terminating behavior is crucial for achieving the high conformality and uniformity characteristic of ALD. The ALD window for this process, where the GPC is constant, was identified to be between 180 and 210 °C. researchgate.net At temperatures above this window, the growth rate was observed to decrease, likely due to the desorption of surface species. researchgate.net

The self-limiting nature of the py-Ba and water process results in the deposition of smooth films, with a root mean squared (RMS) roughness of approximately 2.1 Å for a 4.5 nm thick film. researchgate.net Furthermore, this process has demonstrated excellent conformality on non-planar substrates with high aspect ratios, achieving step coverages greater than 90%. jocpr.comresearchgate.net This capability is essential for the fabrication of complex three-dimensional device structures.

Table 1: ALD Process Parameters for this compound Thin Films

ParameterValueReference
Precursorpy-Ba (pyrrole-based) jocpr.com, researchgate.net
Co-reactantH₂O jocpr.com, researchgate.net
Deposition Temperature (ALD Window)180–210 °C researchgate.net
Growth Per Cycle (GPC)0.45 Å jocpr.com, researchgate.net
RMS Roughness (for 4.5 nm film)2.1 Å researchgate.net
Step Coverage (Aspect Ratio ~1:2.5)>90% jocpr.com, researchgate.net

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and then condensed on a substrate to form a thin film. For this compound, sputtering is a commonly employed PVD technique.

The quality of sputtered BaO films is highly dependent on the quality of the sputtering target and the optimization of the deposition process parameters.

This compound sputtering targets are typically produced through powder metallurgy techniques. The process generally involves cold pressing barium oxide powder into the desired shape, followed by sintering at elevated temperatures to increase the density and mechanical stability of the target. azom.comscispace.com These ceramic targets are available in various purities, with higher purity targets being essential for applications in semiconductor and optical devices. scispace.com

The optimization of sputtering parameters is critical for controlling the properties of the deposited BaO films. While specific studies detailing the optimization of parameters for pure BaO are limited, insights can be drawn from research on related barium-containing compounds like barium strontium oxide (BaSrO) and barium titanate (BaTiO₃).

Sputtering Power: The RF power applied to the target influences the sputtering rate and, consequently, the deposition rate and composition of the film. aip.org In RF magnetron sputtering of BaTiO₃, a sputtering power of 60 W was found to be optimal for achieving high crystalline quality. researchgate.net

Working Pressure: The pressure of the sputtering gas, typically argon, affects the energy of the sputtered particles and the film's microstructure. For BaTiO₃ films, an optimal chamber pressure of 1.0 Pa was identified. researchgate.net

Substrate Temperature: The temperature of the substrate during deposition significantly impacts the crystallinity, grain size, and surface morphology of the film. For (BaSr)O films, increasing the substrate temperature from 25 °C to 700 °C resulted in smoother surfaces and larger, more closely-packed crystalline grains. aip.org Similarly, for BaTiO₃, a substrate temperature of 350 °C was found to be optimal. researchgate.net Higher substrate temperatures generally provide more thermal energy for adatoms on the growing film surface to rearrange into a more crystalline structure. kindle-tech.com

Table 2: Typical Sputtering Parameters for Barium-Containing Oxide Thin Films

ParameterTypical Range/ValueMaterial SystemReference
Sputtering Power60 WBaTiO₃ researchgate.net
Working Pressure1.0 PaBaTiO₃ researchgate.net
Substrate Temperature25 - 700 °C(BaSr)O aip.org
Argon/Oxygen Ratio6:1BaTiO₃ researchgate.net

Chemical Spray Pyrolysis (CSP) for this compound Films

Chemical Spray Pyrolysis (CSP) is a non-vacuum deposition technique that involves spraying a solution containing precursors onto a heated substrate, where the precursors decompose to form the desired thin film. CSP is an attractive method due to its simplicity, low cost, and ability to produce large-area films.

For the deposition of BaO thin films, a common precursor solution is prepared by dissolving barium acetate (B1210297) dehydrate (incorrectly cited as BaCl₂·2H₂O in one source, but barium acetate is more likely) in distilled water. jocpr.com A small amount of glacial acetic acid can be added to stabilize the solution. jocpr.com

The deposition process involves atomizing the precursor solution and spraying it onto a heated glass substrate. Nitrogen is typically used as a carrier gas. jocpr.com The substrate temperature is a critical parameter that influences the film's properties. Studies have shown that BaO thin films can be successfully synthesized at various temperatures. jocpr.com

The as-deposited films are often polycrystalline, and their morphology is strongly dependent on the deposition and subsequent annealing temperatures. jocpr.comjocpr.com For instance, the crystallite size of BaO films prepared by CSP has been reported to be in the range of 188.84-196.60 nm. jocpr.com The optical properties are also influenced by the deposition conditions, with the direct band gap energy found to vary. jocpr.com

Table 3: Deposition Parameters for this compound Thin Films by CSP

ParameterValue/MaterialReference
PrecursorBarium Acetate Dehydrate jocpr.com
SolventDistilled Water jocpr.com
StabilizerGlacial Acetic Acid jocpr.com
Carrier GasNitrogen jocpr.com
SubstrateGlass jocpr.com

Solution-Based Deposition Methods

Solution-based deposition methods offer a versatile and cost-effective approach for the synthesis of this compound thin films and nanostructures. These techniques allow for deposition on various substrates at relatively low temperatures.

Chemical Bath Deposition (CBD) is a technique that involves the controlled precipitation of a compound from a solution onto a substrate. For the synthesis of this compound, this method typically utilizes aqueous solutions of a barium salt, such as barium nitrate or barium chloride, and a hydroxide source, like potassium hydroxide, at room temperature (28°C). afribary.org

The fundamental principle of CBD is the slow, controlled release of Ba²⁺ and OH⁻ ions in an aqueous bath, which then react to form Ba(OH)₂. This intermediate product subsequently dehydrates to form BaO. The process allows for the formation of thin films and nanostructures, with the morphology and properties of the final product being highly dependent on the deposition parameters.

One study reported the successful synthesis of this compound nanorods using a chemical bath deposition technique. researchgate.net In this research, barium chloride and potassium hydroxide were used as the source materials. A key finding was the significant influence of an additive, hydrazine (B178648) hydrate (B1144303), on the growth of the BaO films. The addition of hydrazine hydrate to the chemical bath was found to play a crucial role in controlling the crystalline size and shape of the resulting nanorods. researchgate.net

The optical properties of BaO thin films synthesized by CBD have been a subject of investigation. Films produced by this method have demonstrated high transparency, with transmission reaching up to 84%. afribary.org The calculated optical band gap for these films can be as high as 4.6 eV. researchgate.net

Table 1: Research Findings on Chemical Bath Deposition of this compound

Precursor MaterialsAdditiveResulting MorphologyKey FindingsReference
Barium chloride, Potassium hydroxideHydrazine hydrateNanorodsAdditive controls crystalline size and shape. researchgate.net
Barium nitrate, Potassium hydroxideNoneThin filmsHigh transmission (up to 84%) and a band gap of <3.75eV were achieved. afribary.org

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile technique for depositing thin films of a wide range of materials, including metal oxides. mdpi.com This method involves the sequential immersion of a substrate into separate cationic and anionic precursor solutions, with a rinsing step in deionized water after each immersion to remove loosely adsorbed ions.

For the synthesis of this compound thin films, an aqueous solution of barium nitrate can be used as the cationic precursor, while an aqueous solution of potassium hydroxide serves as the anionic precursor. afribary.org The deposition is typically carried out at room temperature. afribary.org The SILAR cycle, consisting of immersion in the cationic solution, rinsing, immersion in the anionic solution, and a final rinse, is repeated to achieve the desired film thickness. mdpi.com

A key advantage of the SILAR method is the ability to control film thickness by varying the number of deposition cycles. afribary.org Research has shown that the thickness of BaO films increases with an increasing number of SILAR cycles. afribary.org

The properties of BaO thin films prepared by the SILAR method have been characterized, revealing fairly high transmission (75%) and a band gap of less than 3.75 eV for indirect transitions. afribary.org The absorbance of these films was found to decrease with an increase in the number of SILAR cycles. afribary.org Furthermore, the films exhibited poor electrical conductivity, suggesting their potential use as electrical insulators. afribary.org

Table 2: Research Findings on SILAR Deposition of this compound

Cationic PrecursorAnionic PrecursorKey Process ParameterResulting PropertiesReference
Barium nitratePotassium hydroxideNumber of SILAR cyclesFilm thickness increases with the number of cycles; Absorbance decreases with an increasing number of cycles. afribary.org

Post-Synthesis Processing and Annealing Effects on Material Properties

Post-synthesis processing, particularly thermal annealing, is a critical step in tailoring the material properties of synthesized this compound. Annealing can induce significant changes in the crystallinity, microstructure, and optical properties of the material.

The effects of annealing on this compound thin films have been investigated, revealing a strong dependence of the material's properties on the annealing temperature. In one study, BaO thin films were prepared by chemical spray pyrolysis and subsequently annealed. The as-deposited films exhibited the highest optical transmittance, and the direct band gap energy was found to vary between 2.4 eV and 2.7 eV with annealing. jocpr.com X-ray diffraction (XRD) analysis showed that the as-deposited films were polycrystalline, and they maintained this polycrystalline nature with (100) and (101) as preferential crystallographic orientations after annealing. jocpr.com The morphology of the films was also observed to be strongly related to the annealing temperature. jocpr.com

Another study on the annealing of barium-containing glass (barium fresnoite) highlighted the influence of the annealing atmosphere on the crystal morphology. The morphology of the crystals changed from highly distorted dendrites in a vacuum to circular/spear-head-shaped crystals in ambient air, a change attributed to the decrease in viscosity of the glass surface due to water uptake in the more humid atmosphere. mdpi.com

Research on other oxide thin films has shown that annealing generally leads to an increase in crystallite size and a decrease in strain and dislocation density with increasing annealing time. mdpi.com The optical transmittance has also been observed to increase with annealing time, which can be attributed to a decrease in crystal defects, improved structural homogeneity, and enhanced crystallinity. mdpi.com

Table 3: Effects of Annealing on this compound Thin Film Properties (Prepared by Chemical Spray Pyrolysis)

Annealing ParameterEffect on CrystallinityEffect on Optical PropertiesReference
TemperaturePolycrystalline phase maintained with (100) and (101) preferred orientations.Direct band gap varied from 2.4 eV to 2.7 eV. jocpr.com

First-Principles Calculations and Density Functional Theory (DFT) Applications

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for predicting the electronic and structural properties of materials like BaO. researchgate.net DFT is a prominent computational method within this framework, offering a balance between accuracy and computational cost. aip.org

Comparative Analysis of Exchange-Correlation Potentials (e.g., LDA vs. GGA)

Within DFT, the exchange-correlation (xc) potential, which accounts for the quantum mechanical effects of electron-electron interaction, is a critical component that requires approximation. rsc.org The two most common approximations are the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). aip.org

Studies on this compound have shown that the choice between LDA and GGA can significantly impact the calculated results. For instance, in studying the energetics of structural phase transitions in BaO, it was found that the LDA is unable to correctly predict the sequence of these transitions. researchgate.net In contrast, the GGA approach successfully reproduces the correct order of phases as pressure increases. researchgate.net While GGA tends to expand and soften atomic bonds, it often predicts total and atomization energies more accurately than LDA. aip.org

Specifically, DFT-GGA calculations have shown that at a pressure of 11.3 GPa, BaO transitions from the B1 (rock-salt) to the B8 (nickel arsenide) structure. researchgate.net A further transition to a distorted B2 phase occurs at 21.5 GPa, which then continuously transforms to the B2 (cesium chloride) structure at 62.1 GPa. researchgate.net These findings highlight the necessity of using GGA for an accurate description of the energetic properties of BaO under pressure. researchgate.netresearchgate.net

It's a known issue that both GGA and LDA methods tend to underestimate the band gap of semiconductors. icm.edu.pl For unstrained BaO, the experimental band gap is 4.8 eV. icm.edu.pl In comparison, a GGA calculation yielded a band gap of 2.08 eV, while an LDA calculation resulted in a value of 1.75 eV. icm.edu.pl

Interactive Data Table: Comparison of LDA and GGA for this compound

PropertyLDA ResultsGGA ResultsExperimental Value
Sequence of Structural TransitionsIncorrectly predicted researchgate.netCorrectly predicted researchgate.netN/A
Band Gap (unstrained)1.75 eV icm.edu.pl2.08 eV icm.edu.pl4.8 eV icm.edu.pl

Application of Pseudopotential Methods in Electronic Structure Determination

To simplify the complex calculations of all electrons in an atom, pseudopotential methods are employed. aps.orgcambridge.org These methods replace the strong Coulomb potential of the nucleus and the effects of the core electrons with a weaker, effective potential, or pseudopotential. This allows calculations to focus only on the valence electrons, which are primarily responsible for chemical bonding and the electronic properties of the material. aip.org

In the study of BaO, various pseudopotential methods have been utilized, including norm-conserving and ultrasoft pseudopotentials. researchgate.neticm.edu.pl Norm-conserving pseudopotentials are considered highly accurate for investigating electronic structures. researchgate.net The use of ultrasoft pseudopotentials has also been applied in calculations of BaO's electronic structure, with the valence electron configurations for barium and oxygen being considered as 5s²5p⁶6s² and 2s²2p⁴, respectively. icm.edu.pl The plane-wave pseudopotential method, as implemented in computational packages like CASTEP, is a common approach for these calculations. researchgate.net

Band Structure and Density of States (DOS) Analysis

The band structure and density of states (DOS) are fundamental concepts that describe the allowed energy levels for electrons in a solid and the number of states at each energy level, respectively.

Characterization of Valence and Conduction Band Features

For unstrained this compound, the electronic band structure reveals a direct band gap at the high-symmetry point X in the Brillouin zone. icm.edu.pl The valence band maximum (VBM) is primarily composed of O 2p states, while the conduction band minimum (CBM) is formed by the unoccupied Ba 5d states. More detailed analysis shows that O 2p electronic states and Ba 6s states also contribute significantly to the energy at other points in the Brillouin zone. icm.edu.pl

Investigation of Band Gap Nature and Engineering through Strain

The application of epitaxial strain, which can be induced by growing a thin film of BaO on a substrate with a different lattice constant, has been shown to be an effective method for engineering the band gap of BaO. researchgate.neticm.edu.pl Theoretical calculations have demonstrated that both compressive and tensile strains lead to a reduction in the band gap. icm.edu.pl

Under strain, BaO maintains a direct band gap, but it shifts to the high-symmetry point Γ. researchgate.net For instance, under a compressive strain of -8.2%, the band gap is predicted to decrease by approximately 45%, while a tensile strain of 9.2% can cause a reduction of about 22%. icm.edu.pl This reduction in the band gap implies that less energy is required for an electron to transition from the valence band to the conduction band, which would be experimentally observed as a redshift in the material's absorption edge. icm.edu.pl

Interactive Data Table: Effect of Strain on BaO Band Gap

Strain ConditionStrain PercentageEstimated Band GapChange from Equilibrium
Compressive-2.66%4.51 eV icm.edu.pl-5.9%
Tensile3.03%4.65 eV icm.edu.pl-3.1%
Compressive-8.21%~2.64 eV (45% reduction from experimental) icm.edu.pl-45%
Tensile9.15%~3.74 eV (22% reduction from experimental) icm.edu.pl-22%

Contribution of Barium States to the Electronic Density of States

The partial density of states (PDOS) provides insight into the contribution of each element's orbitals to the total DOS. In BaO, the states in the lower part of the conduction band are dominated by Ba 4d electrons. icm.edu.pl The application of both compressive and tensile strain causes a noticeable shift of the O 2p and Ba 4d states in the bottom of the conduction band towards the Fermi energy. icm.edu.pl This indicates a stronger hybridization between the O 2p and Ba 4d orbitals under strain, which can lead to interesting physical phenomena. researchgate.net Additionally, studies of the BaO/W(001) interface have shown that Ba d states are involved in the chemical bonding, contributing to the stability of the adsorbed layer. aip.orgaip.org

Use As a Promoter/modifier:barium Oxide is Frequently Used As a Promoter to Enhance the Performance of Other Catalytic Systems. in Three Way Catalysts for Automotive Emissions Control, the Addition of Barium to Pd/al₂o₃ Catalysts Improves the Conversion of Co and No.researchgate.netin Ammonia Synthesis, Bao Acts As Both a Structural and Electronic Promoter for Cobalt and Ruthenium Catalysts, Increasing the Active Surface Area and Enhancing the Intrinsic Activity of the Metal.acs.orgmdpi.comthe Addition of Bao Can Also Improve the Thermal Stability of Support Materials Like γ Al₂o₃ by Suppressing Undesirable Phase Transitions at High Temperatures.bibliotekanauki.pl

Table 2: Optimization Parameters for Dye Degradation using Barium Oxide Catalysts

These strategies, from atomic-level doping to the engineering of composite nanostructures, provide a framework for the rational design of more efficient and robust barium monoxide-based catalysts for a variety of environmental and industrial applications.

Surface Chemistry and Catalytic Research of Barium Monoxide

Heterogeneous Catalysis Mechanisms

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is a cornerstone of many industrial chemical processes. wikipedia.org Barium monoxide serves as a crucial component in several heterogeneous catalytic systems. ontosight.aicatalysis.blog The primary mechanisms involved are often the Langmuir-Hinshelwood and Eley-Rideal mechanisms, where reactants adsorb onto the catalyst surface before reacting. mdpi.com

NOx Storage and Reduction Mechanisms on this compound-Based Catalysts

This compound is a key ingredient in NOx storage and reduction (NSR) catalysts, also known as Lean NOx Traps (LNT), which are vital for controlling nitrogen oxide (NOx) emissions from lean-burn engines. kiche.or.krkit.edudieselnet.com The fundamental principle of NSR technology involves a cyclic process of NOx storage during lean (oxygen-rich) conditions and subsequent reduction to nitrogen (N₂) during short rich (fuel-rich) periods. trans-motauto.comifpenergiesnouvelles.fr

The efficiency of NOx storage on this compound is intricately linked to its interaction with various exhaust gas components.

Nitric Oxide (NO) and Nitrogen Dioxide (NO₂): The storage process begins with the oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂) over a precious metal component, typically platinum, in the catalyst. kiche.or.krgoogle.com The resulting NO₂ is then adsorbed onto the this compound sites, forming barium nitrate (B79036) (Ba(NO₃)₂). kit.edutrans-motauto.comwindows.net Studies have shown that NO₂ reacts with BaO to form surface nitrite-nitrate ion pairs at 300 K, while at higher temperatures (600 K), only nitrates are formed. acs.org The presence of low-coordinated sites on BaO clusters or stepped surfaces can enhance the binding of NO₂. pnnl.gov In situ Raman spectroscopy has been instrumental in identifying a barium nitro species as an active intermediate in NO decomposition at elevated temperatures. endress.com

Carbon Dioxide (CO₂): Carbon dioxide can competitively adsorb on the BaO surface, forming stable carbonate species. researchgate.net This can inhibit NOx storage capacity by blocking active sites. researchgate.net The interaction is strong, and under typical exhaust conditions, the BaO surface can become significantly carbonated. researchgate.net

The table below summarizes the key interactions on the surface of this compound-based catalysts.

Interacting GasAdsorption Product(s)Effect on NOx Storage
Nitric Oxide (NO) Initially oxidized to NO₂, then forms nitratesEssential for the storage process
Nitrogen Dioxide (NO₂) ** Nitrites and NitratesDirect precursor to stored nitrates
Carbon Dioxide (CO₂) **CarbonatesInhibits NOx storage capacity
Water Vapor (H₂O) HydroxidesCan alter surface properties and affect storage

This table provides a simplified overview of the complex surface interactions.

In a Lean NOx Trap (LNT), this compound acts as the primary storage material. dieselnet.comwindows.net During the lean phase of engine operation, NOx is oxidized and stored as barium nitrate. trans-motauto.comgoogle.com When the engine switches to a rich phase, the stored nitrates become unstable and decompose, releasing NOx. trans-motauto.comgoogle.com The released NOx is then reduced to harmless nitrogen gas by reducing agents like carbon monoxide, hydrocarbons, and hydrogen over the precious metal components of the catalyst. trans-motauto.com The this compound is regenerated, ready for the next storage cycle. trans-motauto.com However, the performance of LNTs can degrade over time due to factors like thermal aging, which can lead to the sintering of platinum and the formation of inactive barium aluminate, and sulfur poisoning, where sulfur dioxide from fuel reacts with barium oxide to form stable barium sulfate, reducing the NOx storage capacity. kiche.or.krifpenergiesnouvelles.frsae.org

Carbon Monoxide Oxidation Catalysis

This compound can also play a role in the catalytic oxidation of carbon monoxide (CO). The addition of barium to palladium-based catalysts has been shown to influence CO oxidation activity. researchgate.netresearchgate.net For catalysts supported on alumina (B75360), increasing the barium loading can improve the activity for CO oxidation by weakening the adsorption strength of CO on the palladium sites. researchgate.netresearchgate.net Conversely, on ceria-zirconia supports, barium addition can decrease CO oxidation activity. researchgate.net Research has also explored the use of perovskite catalysts containing barium, such as BaCuO₃, for CO oxidation at higher temperatures. nih.gov

Epoxidation Reactions Catalyzed by this compound Nanoparticles

Barium oxide nanoparticles have demonstrated catalytic activity in epoxidation reactions. kashanu.ac.ir Specifically, they have been used to catalyze the epoxidation of styrene, showing good product yield. kashanu.ac.ir While barium oxide itself can catalyze this reaction, other barium-containing compounds like barium hexaferrite nanoparticles have also been investigated and shown to be highly effective. ingentaconnect.comnih.govresearchgate.net The proposed mechanism for epoxidation catalyzed by barium-containing species can involve the formation of a barium-peroxide adduct that then reacts with the alkene. researchgate.net

Photocatalytic Degradation Investigations

This compound is a wide-bandgap semiconductor, which has led to investigations into its photocatalytic properties. imist.mad-nb.info When irradiated with light of sufficient energy, electrons in BaO are excited, creating electron-hole pairs that can generate reactive oxygen species. d-nb.info These species can then degrade organic pollutants.

Studies have demonstrated the photocatalytic degradation of various dyes using barium oxide nanoparticles, including Rhodamine-B, malachite green, and indigotin. kashanu.ac.irimist.mad-nb.inforesearchgate.netimist.ma The efficiency of degradation is influenced by factors such as pH, catalyst dosage, and initial dye concentration. d-nb.inforesearchgate.net Doping barium oxide with other elements, such as neodymium, has been shown to enhance its photocatalytic activity by lowering the band gap energy. d-nb.inforesearchgate.net Furthermore, barium-impregnated silver phosphate (B84403) has exhibited improved photocatalytic activity for the degradation of methyl orange under visible light. mdpi.com

The table below presents findings from photocatalytic degradation studies using barium oxide.

PollutantCatalystDegradation EfficiencyConditions
Rhodamine-B BaO Nanoparticles98% in 1 hourVisible light
Malachite Green Undoped BaO Nanoparticles86.6% in 120 minUV light, pH 4, 10 mg catalyst, 50 ppm dye, 50 °C
Malachite Green Nd-doped BaO Nanoparticles96.4% in 120 minUV light, pH 4, 10 mg catalyst, 50 ppm dye, 50 °C
Indigotin BaO Microparticles~48% in 120 minutesNot specified
Methyl Orange 6% Ba-impregnated Ag₃PO₄>85% in 75 minVisible light

This table summarizes selected research findings on the photocatalytic degradation of organic pollutants using barium oxide-based materials.

Mechanisms of Organic Dye Degradation Utilizing this compound Nanoparticles

The degradation process generally follows pseudo-first-order kinetics. Research has demonstrated the effectiveness of BaO in degrading various dyes. For example, undoped BaO nanoparticles have been reported to degrade 86.6% of Malachite Green within 120 minutes. d-nb.inforesearchgate.net In another study, BaO nanoparticles achieved 98% degradation of Rhodamine-B within 60 minutes under visible light. kashanu.ac.ir The degradation of Indigotin dye by BaO microparticles reached up to 48% in 120 minutes under sunlight. imist.ma These findings underscore the potential of BaO as a photocatalyst for wastewater treatment. The process can be summarized by the Langmuir-Hinshelwood model, which describes reactions occurring on a solid catalyst surface and involves the adsorption of reactants, reaction on the surface, and desorption of products. mdpi.com

Elucidation of Electron-Hole Pair Generation and Reactive Radical Species Formation

The fundamental principle behind the photocatalytic activity of this compound is the generation of electron-hole pairs (e⁻/h⁺) upon light absorption. mdpi.comneuroquantology.com When a photon with energy matching or exceeding the bandgap of the semiconductor BaO strikes its surface, an electron is excited from the valence band (VB) to the conduction band (CB), leaving a positively charged hole in the VB. mdpi.commdpi.com The band gap energy for undoped BaO has been reported to be around 3.7 eV. d-nb.inforesearchgate.net

Equation 1: Electron-Hole Pair Generation BaO + hν → BaO (e⁻CB + h⁺VB)

These photogenerated charge carriers are highly reactive and initiate the redox reactions responsible for dye degradation. However, a significant challenge in photocatalysis is the rapid recombination of these electron-hole pairs, which releases energy as heat or light and reduces the quantum efficiency. mdpi.comnih.govscilit.com

The separated electrons and holes migrate to the catalyst surface and react with adsorbed species, primarily water (H₂O) and molecular oxygen (O₂), to produce highly reactive radical species. mdpi.com

Hole (h⁺) Reactions: The holes in the valence band are powerful oxidants. They can directly oxidize the adsorbed dye molecules. More commonly, they react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to generate hydroxyl radicals (•OH). d-nb.inforsc.orgmdpi.comrsc.org The hydroxyl radical is an extremely powerful, non-selective oxidizing agent that can mineralize a wide range of organic pollutants. d-nb.info

Equation 2: Hydroxyl Radical Formation h⁺VB + H₂O → •OH + H⁺ h⁺VB + OH⁻ → •OH

Electron (e⁻) Reactions: The electrons in the conduction band are reducing agents. They react with molecular oxygen adsorbed on the surface to form superoxide (B77818) radical anions (O₂•⁻). d-nb.infomdpi.comnih.govacs.org These superoxide radicals can also contribute to the degradation of the dye molecules and can further react to produce other reactive oxygen species (ROS), such as hydroperoxide radicals and eventually more hydroxyl radicals. d-nb.infomdpi.com

Equation 3: Superoxide Radical Formation e⁻CB + O₂ → O₂•⁻

The combined action of these reactive species—holes, hydroxyl radicals, and superoxide radicals—leads to the progressive breakdown of the complex organic dye molecules into simpler inorganic products like carbon dioxide (CO₂), water (H₂O), and mineral acids. mdpi.com Scavenger experiments have confirmed that holes (h⁺), •OH, and O₂•⁻ are all essential active species in the degradation process, with holes often being the most significant contributor. mdpi.com

Fundamental Studies of Surface Reactivity and Active Sites

The catalytic performance of this compound is intrinsically linked to its surface chemistry and the nature of its active sites. As an alkaline earth metal oxide, BaO is characterized by its high basicity, which is a crucial factor in many catalytic reactions. catalysis.blog The surface of BaO can act as a catalyst itself or as a support material that enhances the activity of other catalysts. catalysis.blog

Studies on BaO-supported catalysts provide significant insights into its surface reactivity. For instance, when used as a support for catalysts like palladium or in NOx storage-reduction systems, the interaction between BaO and the support material (e.g., alumina, Al₂O₃) is critical. Research has shown that specific surface sites on the support, such as penta-coordinated aluminum ions on γ-alumina, serve as preferential anchoring or nucleation sites for barium oxide. pnnl.gov This controlled deposition influences the dispersion and morphology of the BaO, which are key determinants of catalytic performance. bibliotekanauki.pl

The active sites on BaO are not limited to its own surface atoms. In multicomponent catalyst systems, the interface between BaO and another material often forms the most active sites. In ammonia (B1221849) synthesis, for example, cobalt nanoparticles encapsulated with BaO on a magnesium oxide support (Co@BaO/MgO) exhibit exceptionally high activity. acs.org Spectroscopic and theoretical studies revealed that electron donation occurs from the Ba²⁺ ions of BaO, through adjacent cobalt atoms, to the adsorbed dinitrogen (N₂) molecules. acs.org This electronic promotion weakens the strong N≡N triple bond, facilitating its cleavage, which is the rate-limiting step in ammonia synthesis. acs.org

Furthermore, in the catalytic decomposition of nitric oxide (NO) over BaO/MgO catalysts, the active intermediate was identified as a barium-nitro species (Ba-NO₂) that forms on the catalyst surface. endress.com This indicates that the reactivity is not solely a function of the BaO lattice but involves the formation of specific surface complexes under reaction conditions. The surface can host various barium species, including oxides, peroxides, and nitrates, with their relative abundance and reactivity depending on temperature and the partial pressures of reactants like NO and O₂. endress.com These studies highlight that the surface of this compound is dynamic and its reactivity is dictated by the specific chemical environment and its interaction with other components in the catalytic system.

Rational Design and Optimization Strategies for this compound Catalysts

The rational design of catalysts is a primary goal in heterogeneous catalysis, aiming to develop materials with enhanced activity, selectivity, and stability. rsc.orgmdpi.com For this compound-based catalysts, several key strategies have been employed to optimize their performance, particularly in photocatalysis and other industrial applications.

Advanced Material Functionalization and Doping Effects in Barium Monoxide

Solid Solution Formation with Other Metal Oxides

Creating solid solutions by combining barium monoxide with other isostructural metal oxides is a fundamental approach to engineering its material properties. The integration of different cations into the BaO crystal lattice allows for continuous tuning of its structural, electronic, and optical characteristics.

Barium oxide readily forms solid solutions with other alkaline-earth oxides like calcium oxide (CaO) and strontium oxide (SrO) due to their chemical similarity and identical crystal structure (rock salt). researchgate.netcopernicus.org The primary structural modification arises from the difference in ionic radii between the constituent cations (Ba²⁺: ~1.42 Å, Sr²⁺: ~1.26 Å, Ca²⁺: ~1.12 Å).

When smaller cations like Ca²⁺ or Sr²⁺ are substituted for Ba²⁺ in the BaO lattice, a contraction of the unit cell is expected, following Vegard's law. This substitution creates localized strain and alters bond lengths and angles within the crystal structure. In complex perovskite solid solutions like (Ba,Ca)TiO₃, the substitution of Ba²⁺ with Ca²⁺ leads to a decrease in the lattice parameters. researchgate.net A similar trend is observed in (Ba₁₋ₓSrₓ)₂SmTi₂Nb₃O₁₅ ceramics, where increasing the strontium content results in a decrease in cell parameters. rsc.org While these are more complex structures, the fundamental principle of lattice parameter modification based on ionic radii mismatch is directly applicable to BaO-CaO and BaO-SrO solid solutions.

These structural changes directly influence the electronic band structure. The modification of interatomic distances and the introduction of different cations alter the orbital overlap between the metal and oxygen atoms, which can tune the material's band gap and density of states. Theoretical studies on solid solutions like BaLa₂S₄ and CaLa₂S₄ demonstrate a strong link between lattice distortion and electronic structure, which in turn affects their physical properties. researchgate.net The formation of (Ba,Sr)O solid solutions, for instance, involves thermodynamic mixing properties that can be represented by Gibbs energy expressions, indicating a complex interplay of energetic and entropic factors that stabilize the mixed-cation lattice. researchgate.netresearchgate.net

The formation of solid solutions provides a powerful tool for enhancing the electrical conductivity and tailoring the optical properties of this compound. Combining BaO with oxides such as CaO and SrO can lead to materials with improved functionality for electroceramic and optoelectronic devices. ontosight.aiontosight.ai

In complex oxide systems containing BaO, CaO, and SrO, the electrical conductivity can be significantly modified. ontosight.ai For example, studies on BaₓSr₁₋ₓTiO₃ (BST) thin films, a related perovskite system, show that the electrical conductivity is dependent on the Ba/Sr ratio. researchgate.netresearchgate.net This tunability arises from the structural and electronic modifications induced by the cation substitution. The introduction of different alkaline-earth metals can influence charge carrier concentration and mobility.

Optical properties are also highly tunable. In the (Ba₁₋ₓSrₓ)₂SmTi₂Nb₃O₁₅ solid solution, increasing the strontium content leads to an increase in the optical band gap energy from 3.29 to 3.59 eV and a significant decrease in dielectric loss. rsc.org This demonstrates that forming a solid solution can enhance optical transparency and reduce electrical losses. The ability to create complex solid solutions with compositions like BaO-CaO-SrO-WO₃ allows for the development of materials with luminescent properties suitable for phosphors and lighting applications. ontosight.ai

Data Table: Effects of Solid Solution Formation on Barium-Based Oxides

SystemCompositional ChangeEffect on Structural PropertiesEffect on Functional PropertiesReference(s)
(Ba,Sr)₂SmTi₂Nb₃O₁₅Increasing Sr contentDecrease in cell parameters and densityIncrease in optical band gap (3.29 to 3.59 eV), decrease in dielectric loss rsc.org
BaₓSr₁₋ₓTiO₃Varying Ba/Sr ratioAlters lattice parametersModifies electrical conductivity researchgate.netresearchgate.net
BaO-SrOFormation of solid solutionMiscibility gap with critical temperature 1356 KThermodynamic mixing properties are defined researchgate.netresearchgate.net
(Ba,Ca)TiO₃Substitution of Ba²⁺ with Ca²⁺Decrease in lattice parametersAlters ferroelectric and piezoelectric properties researchgate.netbohrium.com

Intentional Doping Strategies

Doping involves the deliberate introduction of small amounts of foreign atoms (dopants) into the BaO lattice to induce specific changes in its properties. This technique is a cornerstone of semiconductor technology and is equally effective in modifying the structural, electrical, and optical characteristics of ceramic materials like this compound.

The introduction of cationic dopants into the BaO lattice, either substituting for Ba²⁺ or occupying interstitial sites, creates point defects that significantly alter the material's properties.

Neodymium (Nd) Doping: Doping BaO nanoparticles with the rare-earth element neodymium (Nd) has been shown to tune its optical and energetic properties. In one study, Nd-doping decreased the optical band gap of BaO from 3.7 eV to 3.4 eV. capes.gov.brd-nb.inforesearchgate.net This change is attributed to the creation of new energy levels within the band structure. Concurrently, the activation energy for certain processes was reduced from 22.5 kJ/mol in undoped BaO to 16.5 kJ/mol in Nd-doped samples, suggesting an influence on reaction kinetics or charge transport. capes.gov.brd-nb.info Spectroscopic analysis confirms the formation of Ba-O-Nd bonds within the doped material. researchgate.net

Lead (Pb) Doping: The incorporation of lead (Pb) as a dopant is known to enhance the electrical conductivity and optical properties of BaO-based solid solutions. ontosight.ai The stereochemically active lone pair of electrons in Pb²⁺ can induce significant local distortions in the crystal lattice, which can be leveraged to modify functional properties like ferroelectricity and non-linear optical response.

Transition Metal (e.g., Cu, Zn) Doping: Doping with transition metals can profoundly impact electrical and optical characteristics. For instance, doping BaO nanoparticles with copper (Cu) has been demonstrated to increase electrical conductivity by several orders of magnitude, from 2.39 × 10⁻⁷ S cm⁻¹ to 4.44 × 10⁻⁴ S cm⁻¹, while decreasing the optical band gap from 1.41 eV to 1.20 eV. researchgate.netdntb.gov.ua Similarly, zinc (Zn) doping is used as a strategy to improve the electrocatalytic activity in related perovskite oxides and can be expected to modify the charge transport properties in BaO. aip.org

Dopants have a strong influence on the microstructure of BaO, particularly on its crystallinity and grain boundary characteristics. The effect on crystallite or grain size can vary depending on the dopant. For example, Nd-doping was found to decrease the average crystallite size of BaO nanoparticles from 10.50 nm to 10.04 nm. capes.gov.brd-nb.info Conversely, doping with Cu²⁺ ions led to an increase in the crystallite size from 6.51 nm to 8.49 nm. researchgate.netdntb.gov.ua This control over grain size is crucial, as properties like dielectric constant and mechanical strength are often size-dependent.

Data Table: Effects of Cationic Doping on Barium Oxide Nanoparticles

DopantHost MaterialEffect on Crystallite SizeEffect on Band Gap (eV)Effect on Electrical/Activation EnergyReference(s)
Neodymium (Nd)BaODecrease (10.50 nm → 10.04 nm)Decrease (3.7 eV → 3.4 eV)Decrease in Activation Energy (22.5 → 16.5 kJ/mol) capes.gov.brd-nb.info
Copper (Cu)BaOIncrease (6.51 nm → 8.49 nm)Decrease (1.41 eV → 1.20 eV)Increase in Conductivity (2.39x10⁻⁷ → 4.44x10⁻⁴ S cm⁻¹) researchgate.netdntb.gov.ua
Iron (Fe)BaOIncrease (2.3 nm → 6.7 nm)Decrease (1.99 eV → 1.85 eV)Not specified chalcogen.ro

Co-Doping Approaches for Enhanced Performance

Co-doping, the simultaneous introduction of two or more different dopants, offers a more sophisticated strategy for material functionalization. This approach allows for synergistic effects that can lead to performance enhancements unattainable with single dopants. By carefully selecting dopant combinations, it is possible to simultaneously optimize multiple properties, such as charge compensation, structural stability, and electronic characteristics.

In BaO-based materials, co-doping can be used to fine-tune the band gap and enhance optical properties. For example, co-doping BaO nanoparticles has been shown to effectively reduce the band gap and create exceptional photoluminescence characteristics, making them suitable for ultraviolet (UV) photodetector applications. capes.gov.br

Insights from related barium-containing perovskites highlight the potential of co-doping strategies for BaO:

Enhanced Dielectric Properties: In barium titanate (BaTiO₃), co-doping with lanthanum (La³⁺) and neodymium (Nd³⁺) ions suppresses grain growth and significantly enhances the energy storage density and efficiency. cas.cz

Conductivity Control: In barium stannate (BaSnO₃), co-doping with indium (In³⁺) and scandium (Sc³⁺) is an effective strategy for minimizing hole conductivity, which is crucial for electrolyte applications. urfu.ruelmattech.ru

Improved Stability and Photocatalysis: Cation-anion co-doping, such as with Lanthanum and Nitrogen (La-N) in BaTiO₃, can modify the electronic structure to improve photocatalytic performance while enhancing structural stability. nih.gov

These examples demonstrate that a co-doping approach provides a versatile and powerful pathway to engineer the properties of this compound, enabling the design of advanced materials with highly specific and superior functionalities.

Synergistic Effects in Multi-Component Doped this compound Systems

The practice of doping this compound (BaO) or incorporating it into multi-component systems often aims to harness synergistic effects, where the combined influence of multiple dopants or components yields an enhancement in material properties that is greater than the sum of their individual effects. These synergies are critical in developing advanced materials for applications ranging from catalysis to radiation shielding. Research has shown that co-doping can lead to improved catalytic activity, enhanced stability, and superior electrochemical properties.

In the realm of catalysis, the synergistic interaction between different elements in a barium-containing composite can lead to novel functionalities. For instance, the combination of nickel (Ni), barium (Ba), and alumina (B75360) (Al2O3) in a single nanocomposite is anticipated to produce enhanced electrochemical properties by leveraging the unique qualities of each component. tandfonline.com This integration is expected to improve sensitivity and stability for sensing applications. tandfonline.com Similarly, studies on cobalt catalysts for ammonia (B1221849) synthesis have revealed a co-promoting interaction between cerium (Ce) and barium (Ba) additives. mdpi.com This synergistic effect is linked to the in-situ formation of a third promoter, barium cerate (BaCeO3), during catalyst activation. mdpi.com The resulting perovskite-type barium cerate possesses strong basic properties and a high electron-donating ability, which are substantial for the catalytic process. mdpi.com Another example is the Ce/Mn co-doping of Ba2Ti5O12 catalysts, which has been investigated for low-temperature selective catalytic reduction (SCR) of NOx. mdpi.com The presence of multiple dopants can create more lattice defects and enhance electron migration, leading to improved reaction kinetics. mdpi.com

Synergistic effects are also prominent in the development of functional glasses. In boro-tellurite glasses, the combined addition of erbium oxide (Er2O3) and barium oxide has been shown to enhance optical and gamma-ray shielding characteristics. dntb.gov.ua The presence of both oxides results in a positive correlation between their content and the linear attenuation coefficient (LAC), a key parameter in radiation shielding. dntb.gov.ua The incorporation of BaO into multi-component glass matrices, such as lead-borosilicate or soda-lime silica (B1680970) glasses, can also enhance chemical durability and modify structural and optical properties. rsc.orgresearchgate.netmdpi.com The interaction between BaO and other oxides like TiO2 or Bi2O3 can lead to a more robust glass network with improved resistance to environmental degradation. rsc.orgresearchgate.net

The following table summarizes research findings on the synergistic effects in various multi-component systems involving barium.

System Co-dopants/Components Observed Synergistic Effect Application
Cobalt CatalystCerium (Ce), Barium (Ba)In-situ formation of BaCeO3, enhancing electron-donating ability and stabilizing the active cobalt phase. mdpi.comAmmonia Synthesis
Alumina (Al2O3) NanocompositeNickel (Ni), Barium (Ba)Expected improvement in electrochemical sensitivity and stability. tandfonline.comElectrochemical Sensing
Ba2Ti5O12 CatalystCerium (Ce), Manganese (Mn)Potential for improved lattice defects, electron migration, and SCR reaction kinetics. mdpi.comNH3-SCR Denitrification
Boro-tellurite GlassErbium Oxide (Er2O3), Barium Oxide (BaO)Enhanced linear attenuation coefficient (LAC) for better radiation shielding. dntb.gov.uaRadiation Shielding
Perovskite-type OxidePraseodymium, Strontium, Cobalt, Iron, BariumEnhanced electroactivity in green hydrogen production due to synergies between structural defects and nitrogen-doping. nih.govWater Splitting

Molecular Dynamics Simulations for Investigating Ionic Conductivity in Doped Structures

Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the atomic-scale mechanisms that govern ionic conductivity in doped this compound and related perovskite structures. These computational methods allow researchers to visualize ion transport pathways, understand structural changes upon doping, and predict the effects of different dopant strategies on conductivity. mdpi.comrsc.org While experimental studies can measure macroscopic properties, MD simulations provide a microscopic understanding of the underlying processes, which is crucial for the rational design of new materials for applications like solid oxide fuel cells (SOFCs). rsc.orgacs.org

The simulations provide detailed insights that are difficult to obtain experimentally. Key analytical tools used in these MD studies include:

Mean Square Displacement (MSD): Used to calculate the diffusion coefficient and, subsequently, the ionic conductivity of different ions in the structure. Plotting the MSD of oxygen ions at various temperatures and dopant concentrations can directly show the impact on ion mobility. mdpi.com

Radial Distribution Function (RDF): This function helps to analyze the local structure around specific ions. In the (Ba,Sr) co-doped LaInO₃ system, RDF calculations showed that the peaks for compositions including Sr were lower and broader, indicating that oxygen ions could more easily move to adjacent oxygen sites. mdpi.compreprints.org

The following table presents findings from a molecular dynamics study on co-doped perovskite oxides, highlighting how simulation can elucidate the mechanisms behind enhanced ionic conductivity.

System Simulated Simulation Method Key Parameters Investigated Primary Finding
(Ba₀.₅₋ₓSrₓ)La₀.₅InO₃₋δ (x = 0, 0.1, 0.2)Molecular Dynamics (MD)Mean Square Displacement (MSD), Radial Distribution Function (RDF), Critical Radius of Oxygen PathIonic conductivity increases with Sr content because Sr ions create wider oxygen diffusion paths compared to Ba ions, facilitating easier oxygen ion movement. mdpi.compreprints.org
BaO-doped silicate (B1173343) and borosilicate glassesMolecular Dynamics (MD)Network connectivity (Ba-Si, Ba-B), Ring size distribution, Ion dissolutionBaO doping can enhance chemical durability by slowing down hydrolysis, although it may also loosen the glass network, weakening mechanical strength. rsc.org

These computational approaches are not limited to existing materials but are also used to screen potential new dopants and compositions, accelerating the discovery of advanced electrolytes with optimal ionic transport properties. aps.orgrsc.org

Advanced Spectroscopic Characterization Techniques in Barium Monoxide Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides insights into the molecular vibrations of a material, which are directly related to its chemical bonds and crystal structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for analyzing the chemical composition and bonding within materials. intertek.com It operates on the principle that molecular bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.comnih.gov This absorption creates a unique spectral fingerprint of the material. intertek.commdpi.com

In the context of barium monoxide, FTIR spectroscopy is instrumental in confirming the presence and purity of the compound. The primary absorption band corresponding to the Ba-O bond formation is a key indicator. atlantis-press.comresearchgate.net Studies on BaO nanoparticles have identified a strong absorption band at approximately 692 cm⁻¹, which is attributed to the Ba-O bond. atlantis-press.comresearchgate.net Another weak absorption band related to Ba-O stretching vibration has been observed around 615 cm⁻¹. atlantis-press.com In some analyses, the characteristic Ba-O vibrations are also noted in the 500-600 cm⁻¹ range. researchgate.net The presence of these specific absorption bands in an FTIR spectrum confirms the formation of BaO. researchgate.net

FTIR analysis can also be used to study the influence of dopants or modifications on the BaO structure. For instance, in studies of Ba-doped zinc oxide, a peak at 691 cm⁻¹ confirmed the formation of BaO as a secondary phase. researchgate.net Furthermore, in the analysis of glass systems containing BaO, such as xFe₂O₃∙(100-x)[3B₂O₃·BaO], crystalline BaO exhibits an intense band around 483 cm⁻¹ and a weaker one near 503 cm⁻¹. inoe.ro

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference
~692Strong absorption, Ba-O bond formation atlantis-press.comresearchgate.net
~615Weak absorption, Ba-O stretching vibration atlantis-press.com
500-600Characteristic Ba-O vibrations researchgate.net
~483Intense band in crystalline BaO (in glass matrix) inoe.ro
~503Low intensity band in crystalline BaO (in glass matrix) inoe.ro

Raman Spectroscopy for Probing Structural Changes and Reaction Mechanisms

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the structure, phase, and chemical bonding of materials. sci-hub.secolab.ws It is particularly useful for studying changes in the crystal lattice and for monitoring reaction mechanisms in situ. sci-hub.sersc.org

In the study of this compound and related systems, Raman spectroscopy has been employed to characterize the material's structure and the effects of dopants. For example, in copper-doped BaO samples, Raman spectra showed an enhancement in vibrational bands with increased Cu²⁺ substitution, confirming the formation of BaO samples and aligning with XRD results. researchgate.net

High-temperature Raman spectroscopy has been utilized to investigate the microstructure of solutions during the growth of crystals like β-BaB₂O₄ from a BaO–B₂O₃–Na₂O system. iucr.org This in-situ analysis revealed a boundary layer near the crystal-solution interface and identified the transformation of a specific boron-oxygen group into the [B₃O₆]³⁻ growth unit. iucr.org In studies of barium borate (B1201080) glasses, increasing the BaO content was found to cause a small shift of the boson peak to a higher frequency. ingentaconnect.com

Raman spectroscopy is also effective in characterizing the framework of borate glasses containing BaO. Systematic investigations of Sm²⁺ doped 2(BaO)–n(B₂O₃) matrices have shown an excellent correlation between the BO₄/BO₃ composition ratios and the intensity ratios of their respective Raman peaks. researchgate.net

Table 2: Key Raman Spectroscopy Findings in BaO-related Systems

SystemKey FindingReference
Cu-doped BaOEnhancement of vibrational bands with Cu²⁺ substitution. researchgate.net
BaO–B₂O₃–Na₂OIn-situ observation of the transformation of a boron-oxygen group to the [B₃O₆]³⁻ growth unit near the crystal-solution interface. iucr.org
Barium Borate GlassesA small shift of the boson peak to higher frequency with increasing BaO content. ingentaconnect.com
Sm²⁺ doped 2(BaO)–n(B₂O₃)Excellent correlation between BO₄/BO₃ composition ratios and the intensity ratios of their designated Raman peaks. researchgate.net

Electron Spectroscopy Methods

Electron spectroscopy techniques provide direct information about the electronic structure of a material, which is fundamental to understanding its electrical and optical properties.

Photoemission Spectroscopy for Valence Band Analysis

Photoemission spectroscopy (PES) is a powerful technique for directly probing the occupied electronic states in the valence band of a material. In studies of barium-doped C₆₀, valence-band photoemission revealed that fulleride formation leads to the occupation of hybrid bands near the Fermi level. mpg.de

Research on the interaction of barium with a Ni(110) surface using soft x-ray photoemission spectroscopy (SXPS) showed that at low coverage, Ba adatoms are in a partially ionic state, while at higher coverage, the overlayer becomes metallic. researchgate.net The formation of BaO at the interface was also observed. researchgate.net In another study, the valence band spectra of Ba deposition on an oxygenated Ni(110) surface showed that barium and oxygen interact to form BaO. researchgate.net

The electronic structure of Co/Ti doped BaFe₁₂O₁₉ has been investigated using resonant photoemission. unl.edu Fano resonances were identified in the valence band region at the Ba (5s) threshold, indicating significant contributions to the density of states from barium within 2 eV of the Fermi level. unl.edu

X-ray Absorption Spectroscopy for Local Electronic Structure Determination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure of a specific element within a material. aps.orgcdmf.org.br It is particularly sensitive to the oxidation state and coordination environment of the absorbing atom.

Studies on small barium-oxide clusters using XAS have revealed that in stoichiometric clusters, the oxidation state of barium atoms remains at +2, the same as in bulk BaO, even when excess oxygen is bound. nih.gov In barium aluminoborate glasses, XAS at the Ba L₃-edge showed that with increasing BaO content, the Ba-O distance and coordination number change significantly. researchmap.jpresearchgate.net

XAS has also been used to study more complex systems containing barium. For instance, in In:BaZrO₃, EXAFS (Extended X-ray Absorption Fine Structure) analysis showed that the In-O distance is very similar to the Zr-O distance. acs.org In Ba(Zr₀.₇₅Ti₀.₂₅)O₃ powders, XANES (X-ray Absorption Near Edge Structure) and EXAFS techniques were used to characterize the local structure, revealing the presence of different titanium-oxygen clusters. cdmf.org.br

Table 3: XAS Findings on the Local Structure of Barium

Material SystemXAS TechniqueKey FindingReference
Small Barium-Oxide ClustersXASOxidation state of Ba remains +2 in stoichiometric clusters. nih.gov
Barium Aluminoborate GlassesXAS (Ba L₃-edge)Ba-O distance and coordination number change with BaO content. researchmap.jpresearchgate.net
In:BaZrO₃EXAFSIn-O distance is similar to Zr-O distance. acs.org
Ba(Zr₀.₇₅Ti₀.₂₅)O₃XANES/EXAFSCharacterized local Ti-O and Zr-O environments. cdmf.org.br

Optical Spectroscopy

Optical spectroscopy probes the interaction of light with a material, providing valuable information about its electronic band structure, including the band gap energy.

Thin films of barium oxide have been extensively studied using optical spectroscopy. These films can exhibit high optical transmittance, up to 90%, making them suitable for applications requiring optical transparency. researchgate.netmattech-journal.orgmattech-journal.org The optical band gap of BaO has been reported to have a wide range of values depending on the preparation method and conditions.

For BaO thin films deposited by physical vapor deposition (PVD), optical bandgap energies of 2.92 eV and 2.93 eV have been reported. mattech-journal.orgmattech-journal.org Another study on PVD-deposited films found two bandgap energies of 1.2 eV and 2.92 eV, with the presence of two gaps attributed to internal stress. mattech-journal.org BaO nanoparticles synthesized by a co-precipitation method showed a calculated bandgap of 4.65 eV. researchgate.net

Thin films prepared by chemical bath deposition exhibited direct and indirect band gaps of 3.45 eV and 1.60 eV, respectively. akamai.university Another study using a spray pyrolysis technique on BaO thin films of varying thicknesses reported optical band gaps ranging from 2.4 to 2.6 eV. ijeart.com Research on BaO microparticles synthesized by co-precipitation reported energy band gaps of 4.290 eV, 4.360 eV, and 4.382 eV for different precursor ratios. imist.maimist.ma

Table 4: Reported Optical Band Gaps of this compound

Preparation MethodMaterial FormDirect Band Gap (eV)Indirect Band Gap (eV)Reference
Physical Vapor Deposition (PVD)Thin Film2.92, 2.93- mattech-journal.orgmattech-journal.org
Physical Vapor Deposition (PVD)Thin Film1.2, 2.92- mattech-journal.org
Co-precipitationNanoparticles4.65- researchgate.net
Chemical Bath DepositionThin Film3.451.60 akamai.university
Spray PyrolysisThin Film2.4 - 2.6- ijeart.com
Co-precipitationMicroparticles4.290, 4.360, 4.382- imist.maimist.ma

UV-Visible Absorption Spectroscopy for Optical Band Gap Evaluation

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to determine the optical properties of materials. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique is crucial for calculating the optical band gap (E_g), which is the minimum energy required to excite an electron from the valence band to the conduction band.

The process involves recording the absorbance spectrum of a BaO sample, typically in the form of nanoparticles or thin films, over a specific wavelength range. atlantis-press.comimist.ma The highest point of light absorption corresponds to the characteristic absorption edge of BaO. atlantis-press.comatlantis-press.com From the absorption data, the absorption coefficient (α) is calculated. The optical band gap is then determined using the Tauc relation:

(αhν)^n = A(hν - E_g)

where:

α is the absorption coefficient

h is Planck's constant

ν is the photon frequency

A is a constant

E_g is the optical band gap energy

The exponent 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap material like BaO). imist.ma

By plotting (αhν)² versus the photon energy (hν) and extrapolating the linear portion of the curve to the x-axis, the value of the optical band gap (E_g) can be determined. imist.maresearchgate.net

Research has shown that the optical band gap of BaO can be influenced by factors such as particle size. For instance, BaO nanoparticles often exhibit a larger band gap compared to their bulk counterparts, a phenomenon attributed to the quantum size effect. atlantis-press.com Studies on BaO nanoparticles synthesized via co-precipitation have reported a maximum light absorption at a wavelength of 310 nm. atlantis-press.comatlantis-press.com

Table 1: Optical Band Gap of this compound (BaO) from UV-Vis Spectroscopy

Material FormSynthesis/Precursor RatioReported Optical Band Gap (E_g)Reference
BaO NanoparticlesCo-precipitation4.65 eV atlantis-press.com, researchgate.net, athena-publishing.com
Bulk BaO-~4.4 eV atlantis-press.com
BaO MicroparticlesBa(NO₃)₂:NaHCO₃ (1:1)4.290 eV imist.ma
BaO MicroparticlesBa(NO₃)₂:NaHCO₃ (1:2)4.360 eV imist.ma
BaO MicroparticlesBa(NO₃)₂:NaHCO₃ (1:4)4.382 eV imist.ma

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and emission properties of semiconductor materials. It involves exciting a sample with photons of a specific wavelength, causing electrons to move to higher energy states. When these electrons relax and recombine, they emit light, and the spectrum of this emitted light is analyzed.

In this compound research, PL spectroscopy provides valuable information about defects, impurities, and the efficiency of radiative recombination processes. The resulting PL spectrum reveals the characteristic emission peaks of the material.

Studies on BaO nanoparticles have consistently reported a strong and broad photoluminescence emission spectrum in the visible range. atlantis-press.comatlantis-press.com This significant luminescence suggests that BaO nanomaterials are promising candidates for applications in optoelectronic and photonic systems and devices. atlantis-press.comatlantis-press.com The emission is often associated with electronic transitions involving defect states within the band gap, such as oxygen vacancies. Research on BaO clusters on magnesium oxide nanocubes has also confirmed that BaO contributes distinct photoluminescence emission features. nih.gov

Table 2: Photoluminescence (PL) Emission Characteristics of this compound (BaO)

Material FormExcitation Wavelength (nm)Emission Peak(s)Key FindingsReference
BaO NanoparticlesNot specified in abstractStrong, broad emission in the visible rangeIndicates high potential for optoelectronic and photonic devices. atlantis-press.com, atlantis-press.com, athena-publishing.com
BaO NanoparticlesNot specifiedBandgap predicted at 3.26 eV from PLEmission characteristics suggest good adsorbent behavior. ekb.eg
BaO clusters on MgONot specified in abstractProduces additional PL emission featuresConfirms distinct PL properties of BaO. nih.gov

Emerging and Advanced Applications of Barium Monoxide in Materials Science

Optoelectronic Device Development

The optical and electronic properties of barium monoxide make it a substance of significant interest for a variety of optoelectronic applications. It is particularly valued for its use as a coating for hot cathodes, such as those in cathode-ray tubes, and in the manufacturing of specialized glass, like optical crown glass, where it enhances the refractive index without significantly increasing the dispersive power. wikipedia.org

This compound is a key material in the fabrication of photodetectors engineered for visible light and near-infrared (NIR) communication. springerprofessional.deaaup.edu Recent research has demonstrated the efficacy of photodetectors constructed from thermally deposited p-type this compound thin films on n-type silicon substrates. aaup.eduresearchgate.net These devices exhibit high performance, particularly in the NIR spectrum, making them well-suited for visible light communication (VLC) and NIR communication technologies. springerprofessional.deaaup.edu

A study on n-Si/p-BaO/p-SiO₂ heterojunctions revealed impressive current responsivities and external quantum efficiencies (EQE), showcasing the potential of BaO in advanced photodetectors. aaup.eduresearchgate.net The unique properties of BaO, including its wide bandgap and high dielectric constant, provide considerable advantages over conventional photodetector materials. springerprofessional.de

Table 1: Performance of a this compound-Based Photodetector aaup.eduresearchgate.net

Light Source Wavelength Current Responsivity (A/W) External Quantum Efficiency (EQE) (%)
Blue 450 nm 0.24 >69
Red 650 nm 0.17 >34

This table illustrates the high current responsivity and external quantum efficiency of a photodetector based on a this compound (BaO) thin film under different light sources, highlighting its exceptional performance in the near-infrared range.

This compound thin films are recognized for their high adaptability and significant potential across various technological fields, including flat-panel displays and photovoltaic devices. researchgate.net These films can be tailored to exhibit exceptional optical properties, with transmittance rates reaching up to 90%. researchgate.net Their uniformity, indicated by low roughness values, ensures stable and precise performance, which is crucial for display and solar cell applications. The wide energy gap of BaO further suggests its utility in advanced optoelectronic devices that operate at higher energy levels. researchgate.net

The ability of this compound to modify the optical properties of materials makes it valuable for high-energy optical components. When incorporated into glass, BaO increases the refractive index, a critical factor in designing optical filters for high-power laser systems. Furthermore, BaO is a precursor for producing nonlinear optical crystals like barium borate (B1201080) (BBO). These crystals are essential for optical switches, which control the path of light, and frequency converters, which alter the wavelength of laser light.

Electroceramic Engineering and Applications

This compound is a fundamental component in the synthesis of numerous important electroceramics, which are ceramic materials possessing specific electrical properties that make them suitable for electronic devices.

This compound is a crucial precursor for synthesizing barium titanate (BaTiO₃), a prominent ferroelectric material with significant applications in sensors and actuators. rgsmparanda.orgacs.org Barium titanate-based materials are utilized in a variety of sensors, including pressure sensors, accelerometers, and ultrasonic transducers. researchgate.net Doping BaTiO₃ can further enhance its sensing capabilities; for example, semiconducting BTO is effective for carbon monoxide gas sensing. rgsmparanda.org In the realm of actuators, the piezoelectric properties of barium titanate are harnessed to create precise movements in devices like nanopositioning systems and adaptive optics. acs.org

Recent research has also explored the use of barium carbonate (BaCO₃), a related compound, in the development of gas sensors. Nanostructured BaCO₃ has shown promise in detecting gases like nitrogen dioxide (NO₂), with optimal performance observed at specific operating temperatures. mdpi.com

Table 2: NO₂ Sensing Performance of Barium Carbonate Nanostructures at 2 ppm mdpi.com

Operating Temperature (°C) Sensor Response (%)
150 ~6
250 315

This table shows the sensor response of one-dimensional barium carbonate (BaCO₃) nanostructures to 2 ppm of NO₂ gas at different temperatures, indicating an optimal operating temperature of 250°C.

A primary application of this compound in electroceramics is in the creation of materials with a high dielectric constant. semanticscholar.orgresearchgate.net BaO itself has a dielectric constant of approximately 34 at low frequencies. aps.orgscilit.com However, its most significant contribution is as a raw material for barium titanate (BaTiO₃), which is the most widely used dielectric material in multilayer ceramic capacitors (MLCCs). rgsmparanda.orgcircuitinsight.com

MLCCs are essential components in a vast array of modern electronics due to their high capacitance in a compact size. circuitinsight.comdigikey.compcbaaa.com The manufacturing of these capacitors involves co-firing alternating layers of a ceramic dielectric, derived from materials like BaTiO₃, and metallic electrodes. circuitinsight.comdigikey.com The reliability and performance of MLCCs, particularly those with ultra-thin layers, can be enhanced through processes like high oxygen re-oxidation, which affects the interface between the nickel electrodes and the barium titanate dielectric. researchgate.net Modifying BaTiO₃-based ceramics with other elements can further increase the relative dielectric permittivity, making them suitable for a wide range of practical applications. researchgate.net

Solid Oxide Ion Conductor Research

This compound plays a significant role in the advancement of solid oxide fuel cells (SOFCs), a promising technology for clean energy generation. Research has focused on incorporating BaO into the anode of SOFCs to enhance their performance and durability, particularly when using hydrocarbon fuels.

Conventional nickel/yttria-stabilized zirconia (Ni/YSZ) anodes in SOFCs perform well with hydrogen fuel but are susceptible to carbon deposition when hydrocarbons like methane (B114726) are used, which leads to performance degradation. rsc.org The addition of alkaline earth oxides such as this compound is a strategy to mitigate this carbon accumulation. rsc.org

In one approach, BaO was incorporated into Ni/YSZ anodes via impregnation. This method resulted in the distribution of BaO on both the nickel and YSZ grains. While BaO on nickel was stable, it interacted with YSZ, causing morphological changes and volume expansion, which can be detrimental to the solid device. rsc.orgrsc.org

To address this issue, a microwave irradiation technique was developed to selectively deposit BaO onto the nickel particles, minimizing the interaction with YSZ. rsc.orgrsc.org Anodes prepared using this microwave irradiation method demonstrated comparable electrochemical performance in dry methane to conventional and impregnated anodes. rsc.org More importantly, they exhibited lower carbon accumulation than the conventional Ni/YSZ anodes at 1073 K. rsc.orgrsc.org

Another area of research involves the use of barium-containing compounds in sealants for SOFCs. Barium aluminosilicate (B74896) (BAS) glass-ceramics are being investigated as sealing materials due to their excellent thermomechanical compatibility with other cell components. issp.ac.ru These sealants, which can be modified with other oxides like CaO and MgO, are crucial for the reliable and long-term operation of SOFC stacks. issp.ac.ru

Table 1: Performance of BaO-Modified Ni/YSZ Anodes in SOFCs

Anode Modification MethodKey FindingOperating TemperatureFuelReference
ImpregnationBaO interacts with YSZ, causing morphological changes and potential cell failure.1073 KH₂, CH₄ rsc.orgrsc.org
Microwave IrradiationSelective deposition of BaO on Ni, minimizing interaction with YSZ and reducing carbon accumulation.1073 KCH₄ rsc.orgrsc.org

Humidity Sensing Materials Development

This compound nanoparticles have demonstrated significant potential for use in humidity sensing applications. The principle behind these sensors is the change in electrical properties, such as resistance or capacitance, due to the adsorption of water molecules on the material's surface. kashanu.ac.ir

In a study utilizing BaO nanoparticles synthesized by a simple co-precipitation method, the material exhibited excellent humidity sensing behavior at room temperature. kashanu.ac.ir The sensitivity factor, a measure of the sensor's response to humidity changes, was found to be 1926. kashanu.ac.ir The response time, which indicates how quickly the sensor reacts to an increase in humidity, was 40 seconds. kashanu.ac.ir The recovery time, the time taken to return to the initial state after the humidity is lowered, was 110 seconds. kashanu.ac.ir

The mechanism of humidity sensing in such materials involves the physisorption of water molecules on the surface of the nanoparticles. This adsorption alters the electrical resistance of the material. kashanu.ac.ir The process is facilitated by the interaction between water molecules and adsorbed oxygen species on the oxide surface. kashanu.ac.ir

Table 2: Humidity Sensing Properties of this compound Nanoparticles

ParameterValueReference
Sensitivity Factor (Sf)1926 kashanu.ac.ir
Response Time40 s kashanu.ac.ir
Recovery Time110 s kashanu.ac.ir

Novel Biomedical Materials Applications (e.g., Bone Regeneration)

This compound is being explored as a component in bioactive materials for bone repair and regeneration. Its incorporation into biomaterials can enhance their biological and mechanical properties.

One area of research focuses on magnesium silicate (B1173343) (MgS) nanopowders doped with barium oxide. nih.govmdpi.com These materials, prepared by a sol-gel technique, have been studied for their potential to heal bone fractures. nih.gov In vivo animal studies have shown that BaO-doped MgS samples lead to the formation of impressive new bone tissue in fractures. nih.govmdpi.com These doped materials exhibited better osteogenesis and degradability compared to undoped MgS. nih.gov The doping of BaO was also found to enhance the mechanical and antibacterial properties of the magnesium silicate nanopowders. nih.govmdpi.comlboro.ac.uk

Barium is also being incorporated into bioactive glasses for bone regeneration. researchgate.net Barium-doped bioactive glass (BaBG) has been shown to be biocompatible and to promote cell proliferation without cytotoxic effects. researchgate.net In studies, BaBG demonstrated the ability to support coordinated cell movement, which is crucial for the regeneration of injured tissues. researchgate.net Furthermore, it has been reported that the incorporation of barium can significantly reduce inflammatory responses, suggesting its potential for therapeutic applications where inflammation is a concern. researchgate.net

Table 3: Effects of this compound Doping on Magnesium Silicate Nanopowders for Bone Regeneration

PropertyObservation with BaO DopingReference
OsteogenesisEnhanced new bone tissue formation nih.govmdpi.com
DegradabilityImproved degradability nih.govmdpi.com
Mechanical PropertiesElevated characteristics nih.govmdpi.comlboro.ac.uk
Antibacterial CharacteristicsElevated characteristics nih.govmdpi.comlboro.ac.uk

Thermoelectric Material Investigations

This compound is a component of interest in the field of thermoelectric materials, which can convert heat energy into electrical energy and vice versa. Layered cobalt oxides containing barium have shown promise as potential thermoelectric materials.

Research on polycrystalline samples of BaₓCoO₂ (with x ranging from 0.19 to 0.33) has provided insights into their high-temperature thermoelectric properties. researchgate.net The electrical and thermal conductivity of these materials were found to decrease as the barium content decreased from 0.33 to 0.19. researchgate.net The Seebeck coefficient, however, was not significantly affected by the barium content. researchgate.net

The efficiency of a thermoelectric material is often evaluated by its dimensionless figure of merit (ZT). For Ba₀.₁₉CoO₂, a maximum ZT value of 0.21 was achieved at 800 K. researchgate.net More recent studies on Ba₁/₃CoO₂ epitaxial films have reported a reliable ZT of approximately 0.55 at 600 °C in air, which is comparable to some commercially available thermoelectric materials. hokudai.ac.jpnih.gov This material has also demonstrated high thermal stability, maintaining its structural integrity and electrical resistivity at temperatures up to 600°C. hokudai.ac.jpnih.gov

Table 4: Thermoelectric Properties of Barium Cobalt Oxide Materials

Material CompositionMaximum ZT ValueTemperatureReference
Ba₀.₁₉CoO₂0.21800 K researchgate.net
Ba₁/₃CoO₂~0.55600 °C hokudai.ac.jpnih.gov

Kinetic Studies of Barium Monoxide Reactions and Processes

Nucleation and Crystal Growth Kinetics

The formation of solid BaO from vapor or within a glass matrix is governed by the principles of nucleation and crystal growth. Understanding these kinetics is crucial for controlling the microstructure and properties of BaO-containing materials.

Elucidation of Primary Heterogeneous Nucleation Mechanisms

Heterogeneous nucleation, the formation of a new phase at an interface, is a common mechanism in the crystallization of barium monoxide. Studies have shown that the choice of substrate and the presence of nucleating agents are critical in directing the crystallization process.

In the growth of BaO crystals from a vapor phase, magnesium oxide (MgO) has been effectively used as a "pseudo-seed". aip.org This process involves the evaporation of BaO from the walls of a heated cavity and its subsequent condensation and crystallization onto the MgO substrate. The character of the initial layers of BaO on the MgO surface is determinant for the quality of the resulting crystal, indicating a classic heterogeneous nucleation pathway where the substrate reduces the energy barrier for nucleus formation. aip.org

In more complex systems, such as BaO-containing glasses, heterogeneous nucleation is often induced by adding specific nucleating agents. For instance, in the BaO/SrO/ZnO/SiO₂ glass system, platinum (Pt) particles have been shown to act as nucleation sites for the crystallization of Ba₁₋ₓSrₓZn₂Si₂O₇. researchgate.net Similarly, agents like TiO₂, ZrO₂, Cr₂O₃, and Ni have been investigated for their role in promoting nucleation in silicate (B1173343) glasses containing BaO. researchgate.net

The general mechanism for heterogeneous nucleation involves several steps. mdpi.commdpi.com Initially, prenucleation can occur, where a degree of atomic ordering forms in the liquid or vapor phase adjacent to the substrate. mdpi.com This is followed by the layer-by-layer formation of a two-dimensional nucleus on the substrate through structural templating. mdpi.commdpi.com The substrate's surface properties, such as its hydrophobicity and its capacity for ion adsorption, can significantly influence the thermodynamic favorability and the rate of nucleation. acs.org For example, in the precipitation of barium sulfate, substrate hydrophobicity was found to affect the interfacial energy, a key factor in the thermodynamics of heterogeneous nucleation. acs.org

Derivation of Crystal Growth Rate Expressions

Once stable nuclei have formed, they grow into larger crystals. The kinetics of this growth can be described by mathematical expressions that relate the growth rate to various experimental parameters.

For the growth of BaO crystals from the vapor phase at high temperatures (around 1400°C), the rate of deposition can be derived from the evaporation rate of BaO. An expression for the evaporation rate (M) in grams/cm² sec is given by: log₁₀(M) = 8.73 - 19,700/T - 0.5log₁₀(T) aip.org

From this, a crystal growth rate (l) in mm/hour can be calculated, assuming a specific crystal density. For a BaO crystal with a density of 5.9 g/cm³, the expression becomes: log₁₀(l) = 10.90 - 19,700/T aip.org

This equation allows for the prediction of crystal growth under defined temperature conditions. For instance, assuming a seed surface temperature of 1380°C and a source temperature of 1400°C, a theoretical growth of 1.5 mm in 40 hours can be calculated, which shows reasonable agreement with observed rates of 1 mm in 40 hours. aip.org

While specific growth rate expressions for BaO in other systems are less commonly reported, studies on analogous barium compounds provide insight into the potential mechanisms. For barium carbonate (BaCO₃), the crystal growth follows the Burton, Cabrera, and Franck (BCF) mechanism, which is characterized by the kinetic expression: G = ασ² tanh(β/σ) researchgate.netijcce.ac.ir Here, G is the crystal growth rate, σ is the relative supersaturation, and α and β are kinetic parameters. This model indicates a shift in the rate-determining step from a second-order process at low supersaturation to a first-order process at high supersaturation. researchgate.netijcce.ac.ir Similar complex kinetic behaviors have been observed for barium sulphate (BaSO₄). scielo.br

ParameterValue/ExpressionConditions/SystemSource
BaO Evaporation Rate (M) log₁₀(M) = 8.73 - 19,700/T - 0.5log₁₀(T)g/cm² sec aip.org
BaO Crystal Growth Rate (l) log₁₀(l) = 10.90 - 19,700/Tmm/hour; from vapor phase aip.org
BaCO₃ Crystal Growth Rate (G) G = ασ² tanh(β/σ)BCF Mechanism researchgate.netijcce.ac.ir

Reaction Kinetics in Catalytic Processes

This compound is a key component in various heterogeneous catalysts, where it can function as a support, a promoter, or a primary catalytic species. Understanding the reaction kinetics is essential for optimizing catalyst design and process efficiency.

Determination of Rate-Determining Steps in Surface-Mediated Reactions

In the synthesis of ammonia (B1221849) (NH₃) over a cobalt catalyst supported on magnesium oxide and promoted with barium oxide (Co@BaO/MgO), kinetic analysis revealed that the dissociation of dinitrogen (N≡N) is the rate-determining step. acs.org This was concluded from the reaction order with respect to N₂, which was found to be in the range of 0.76–1.07 for the catalysts studied. acs.org

For NOx storage/reduction catalysts, such as Pt/BaO/Al₂O₃, the mechanism is more complex and the RDS can vary with conditions. acs.orgresearchgate.net The process involves the oxidation of NO to NO₂, followed by the storage of NO₂ on BaO sites as nitrates. researchgate.net During the reduction phase, the rate of removal of these surface nitrates can be limited by the supply of the reducing agent, such as hydrogen (H₂). acs.org This indicates that the mass transport of the reductant to the active sites can be the rate-determining step under certain operating conditions. acs.org

Analysis of Temperature and Concentration Dependencies on Reaction Rates

Reaction rates are strongly influenced by temperature and the concentration of reactants, as described by collision theory and the Arrhenius equation. libretexts.orglibretexts.org Higher temperatures generally increase reaction rates by providing molecules with sufficient energy to overcome the activation energy barrier. libretexts.orgresearchgate.net

The catalytic activity of BaO is highly dependent on these parameters. In the reversible reaction between barium oxide (BaO) and barium peroxide (BaO₂), temperature and oxygen pressure are critical. Low temperatures and high oxygen pressures favor the oxidation of BaO to BaO₂, while high temperatures and low oxygen pressures favor the reduction of BaO₂ back to BaO. researchgate.net

For NOx storage on Pt/BaO/Al₂O₃ catalysts, the presence of other gas-phase species like carbon dioxide (CO₂) and water (H₂O) affects the reaction kinetics. It was found that the rate constants for the uptake of NO₂ on the BaO sites decreased when CO₂ and H₂O were present in the feed stream. acs.org

The degradation of polystyrene (PS) catalyzed by BaO also shows a distinct temperature dependence. The activation energy for the degradation was found to be lower in the presence of BaO (200 kJ·mol⁻¹) compared to the uncatalyzed process (210 kJ·mol⁻¹), indicating that BaO effectively lowers the energy barrier for the reaction. researchgate.net

Catalytic ProcessReactantsCatalystKey Kinetic FindingsSource
Ammonia Synthesis N₂, H₂Co@BaO/MgORDS: N≡N dissociation. Reaction order for N₂ is ~1. acs.org
NOx Storage NO, NO₂, O₂Pt/BaO/Al₂O₃Rate of NO₂ uptake decreases with CO₂ and H₂O. Reduction rate can be limited by H₂ supply. acs.org
Biodiesel Production Sunflower Oil, MethanolBaO NanoparticlesPseudo-first-order reaction. Optimal conditions: 70°C, 1:20 oil:methanol ratio. sebhau.edu.ly
Polystyrene Degradation PolystyreneBaOBaO lowers the activation energy from 210 to 200 kJ·mol⁻¹. researchgate.net
BaO/BaO₂ Cycle BaO, O₂(self)Oxidation favored at low T, high O₂ pressure. Reduction favored at high T, low O₂ pressure. researchgate.net

Conclusion and Future Research Directions

Current Challenges and Limitations in Barium Monoxide Research

Research into this compound (BaO) faces several hurdles that currently limit its full potential. A significant challenge lies in the material's inherent chemical instability. This compound readily reacts with atmospheric moisture and carbon dioxide, leading to the formation of barium hydroxide (B78521) and barium carbonate, respectively. nih.gov This reactivity makes it difficult to maintain the purity of BaO during synthesis, storage, and application, which can significantly alter its properties.

Another limitation is the difficulty in controlling the stoichiometry and preventing the formation of defects within the BaO crystal lattice during synthesis. These imperfections can impact the material's electronic and optical properties. For instance, the creation of uniform, crystalline BaO thin films is challenging due to the high reactivity of barium, which can lead to the oxidation of the substrate material, as seen in studies with GaAs(100). aip.org This can introduce defects at the interface, affecting device performance. aip.org

Furthermore, while BaO has shown promise in various applications, its performance can be hindered by factors such as poor structural stability and insufficient ionic conductivity, particularly in applications like solid oxide fuel cells. nih.gov In the context of catalysis, while barium is a known promoter for catalysts like cobalt in ammonia (B1221849) synthesis, understanding the precise state and effect of barium on the catalyst under operational conditions remains a complex issue. acs.org

Finally, there is a need for more comprehensive research on the long-term stability and performance of BaO-based materials in real-world applications. nih.gov The limited availability of detailed studies on the chronic health effects of atmospheric barium and its compounds also presents a challenge for ensuring safe handling and use. epa.gov

Prospective Avenues for Future Academic and Technological Investigations

The future of this compound research is ripe with opportunities for both fundamental understanding and technological advancement. A key area for investigation is the development of advanced synthesis techniques to produce high-purity, crystalline BaO with controlled morphology and fewer defects. Techniques like atomic layer deposition (ALD) show promise for creating thin films with precise thickness and composition control. rsc.org Further exploration of methods like physical vapor deposition (PVD) could also yield BaO thin films with desirable optical and electrical properties for various applications. researchgate.netresearchgate.net

Investigating the doping of this compound with other elements presents a significant avenue for tailoring its properties. For example, doping BaO with neodymium has been shown to decrease its band gap energy, which could be beneficial for photocatalytic applications. researchgate.net Similarly, creating high-entropy perovskite oxides derived from barium-containing compounds opens up possibilities for developing novel materials with unique properties for applications such as solid oxide fuel cells and catalysts. mdpi.com

Another promising direction is the exploration of BaO in nanocomposite materials. Encapsulating nanoparticles of other materials, such as cobalt, with a nanofraction of BaO has been shown to enhance catalytic activity for ammonia synthesis. acs.org Further research into the synthesis and application of BaO nanoparticles, including those produced through green synthesis methods, could lead to new biomedical applications, such as antibacterial and anti-inflammatory agents. researchgate.netnih.govmdpi.com

In the realm of electronics and optics, further studies on the resistive switching properties of BaO could lead to the development of next-generation memory devices. researchgate.net The use of BaO in conjunction with other materials to create photodetectors for visible light and near-infrared communication is another exciting prospect. researchgate.net Additionally, the potential of BaO-based glasses for radiation shielding warrants further investigation. researchgate.netontosight.ai

Potential for Breakthroughs and Novel Functional Material Advancements

The unique properties of this compound position it as a key component for significant breakthroughs in materials science. The development of novel functional materials based on BaO could lead to advancements across various technological sectors.

In the energy sector, overcoming the current limitations of BaO-based materials could lead to the development of highly efficient cathodes for intermediate-temperature solid oxide fuel cells (IT-SOFCs). nih.gov This would represent a major step towards more sustainable and efficient energy conversion technologies. Furthermore, advancements in BaO-promoted catalysts could make ammonia synthesis under milder conditions more feasible, contributing to a more sustainable chemical industry. acs.org

In electronics, the ability to create high-quality, crystalline BaO thin films could pave the way for next-generation electronic devices, including high-k dielectric layers in transistors and advanced memory cells. rsc.orgresearchgate.net The development of BaO-based photodetectors with high responsivity could revolutionize visible light and near-infrared communication technologies. researchgate.net

The biomedical field also stands to benefit from BaO-based materials. The synthesis of biocompatible BaO nanoparticles with tailored properties could lead to new therapeutic agents for treating bacterial infections and inflammation. researchgate.netnih.govmdpi.com Furthermore, the use of barium-containing nanoparticles as contrast agents in advanced medical imaging techniques like spectral CT holds considerable promise. nih.gov

Finally, the creation of novel high-entropy oxides incorporating barium could lead to a new class of materials with unprecedented combinations of properties, opening up applications that are yet to be imagined. mdpi.com The flexibility of the perovskite structure, in which barium can be a key component, provides a vast playground for designing materials with tailored functionalities. mdpi.com

Q & A

Q. What are the standard methods for synthesizing high-purity barium monoxide, and how can experimental parameters be optimized?

this compound is typically synthesized via thermal decomposition of barium carbonate (BaCO₃) at temperatures exceeding 1,300°C or by direct oxidation of barium metal in controlled oxygen environments . To optimize purity, researchers should:

  • Use inert atmospheres (e.g., argon) to prevent contamination from moisture or CO₂.
  • Monitor reaction kinetics using thermogravimetric analysis (TGA) to identify optimal decomposition temperatures .
  • Validate purity via X-ray diffraction (XRD) to confirm cubic crystal structure and absence of secondary phases (e.g., BaCO₃ residuals) .

Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Key methods include:

  • XRD : To confirm crystalline structure and phase purity .
  • FTIR/Raman spectroscopy : To detect trace hydroxyl groups or carbonate impurities from incomplete decomposition .
  • Elemental analysis : Combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS) for stoichiometric validation .
  • Surface area analysis (BET) : Critical for catalytic applications requiring high surface reactivity .
Property Value Method
Molecular weight153.326 g/molCalculated
Density5.72 g/cm³Pycnometry
Crystal structureCubic (Rock salt type)XRD

Q. What safety protocols are critical for handling this compound in laboratory settings?

BaO poses significant health risks, including respiratory irritation and toxicity upon ingestion. Mandatory protocols include:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .
  • Emergency measures : Immediate rinsing of affected areas with water for 15+ minutes and medical consultation for accidental exposure .
  • Waste disposal : Classify as hazardous waste; neutralize with dilute acetic acid before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic activity in oxidative coupling reactions?

BaO’s high basicity and oxygen vacancy defects make it effective in methane oxidative coupling (MOC) and NOx reduction. Methodological considerations:

  • DFT calculations : Model surface oxygen vacancies to predict catalytic active sites .
  • In situ DRIFTS : Monitor intermediate species during catalytic cycles .
  • Kinetic isotope effects (KIE) : Differentiate between radical-mediated and lattice oxygen pathways .
  • Recent studies highlight conflicting reports on BaO’s stability under reaction conditions, necessitating operando XRD to track structural changes .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in enthalpy of formation (ΔHf) and phase diagrams often arise from impurity phases or measurement techniques. To address this:

  • Cross-validate data : Compare calorimetry (e.g., drop calorimetry) with computational results (e.g., CALPHAD models) .
  • Standardize synthesis : Use identical precursor purity levels and thermal profiles across studies .
  • Meta-analysis : Aggregate data from peer-reviewed sources (e.g., NIST Chemistry WebBook) while excluding non-peer-reviewed platforms like BenchChem .

Q. What role does this compound play in advanced material synthesis, such as perovskite oxides or quantum computing components?

BaO serves as a precursor in:

  • Perovskites (e.g., BaTiO₃) : Optimize dielectric properties by controlling BaO/TiO₂ molar ratios and sintering atmospheres .
  • Quantum dot arrays : Recent advances in ion trap quantum computers utilize BaO-coated electrodes for enhanced charge stability, validated via scanning electron microscopy (SEM) and impedance spectroscopy .
  • High-temperature superconductors : BaO doping in YBCO systems improves flux pinning, though reproducibility challenges require strict oxygen partial pressure control during synthesis .

Methodological Recommendations

  • Reproducibility : Document synthesis parameters (e.g., heating rates, gas flow rates) in supplemental information to enable replication .
  • Data validation : Use multiple characterization techniques (e.g., XRD + Raman) to confirm phase purity and mitigate instrument-specific artifacts .
  • Ethical compliance : Adhere to OSHA and EPA guidelines for hazardous material handling, citing SDS documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.